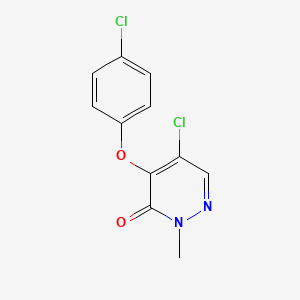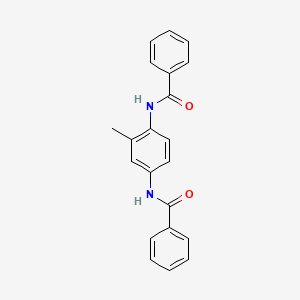![molecular formula C15H22N2O4S B5689528 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. Additionally, it has been proposed that it inhibits the activity of acetylcholinesterase by binding to its active site, leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain.
実験室実験の利点と制限
One of the advantages of using 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, its anti-inflammatory and acetylcholinesterase inhibitory activities make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one of the limitations of using 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, future studies could focus on the development of analogs of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine with improved potency and selectivity for specific targets.
合成法
The synthesis of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-(ethylsulfonyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
科学的研究の応用
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
特性
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSCTQSOKZQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)

![1,3-dimethyl-5-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5689457.png)
![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)

![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)


![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)